molecular formula C12H17ClN2O2 B13049269 Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate

Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate

Cat. No.: B13049269
M. Wt: 256.73 g/mol
InChI Key: CMAHZAWUSWXSFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate typically involves the reaction of 6-chloro-4-methylpyridin-3-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include azides or other substituted derivatives.

    Oxidation: N-oxides.

    Reduction: Amines.

Scientific Research Applications

Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl N-(6-chloro-4-methylpyridin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C12H17ClN2O2/c1-8-6-10(13)14-7-9(8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3

InChI Key

CMAHZAWUSWXSFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N(C)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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